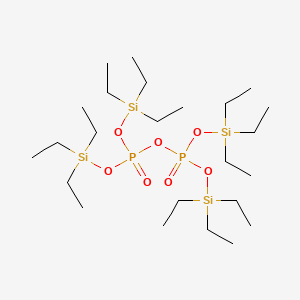

Tetrakis(triethylsilyl) diphosphate

Beschreibung

Eigenschaften

CAS-Nummer |

830326-70-0 |

|---|---|

Molekularformel |

C24H60O7P2Si4 |

Molekulargewicht |

635.0 g/mol |

IUPAC-Name |

bis(triethylsilyloxy)phosphoryl bis(triethylsilyl) phosphate |

InChI |

InChI=1S/C24H60O7P2Si4/c1-13-34(14-2,15-3)28-32(25,29-35(16-4,17-5)18-6)27-33(26,30-36(19-7,20-8)21-9)31-37(22-10,23-11)24-12/h13-24H2,1-12H3 |

InChI-Schlüssel |

UKGXSYIXIMIEPX-UHFFFAOYSA-N |

Kanonische SMILES |

CC[Si](CC)(CC)OP(=O)(O[Si](CC)(CC)CC)OP(=O)(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Standard Procedure for Tetrakis(triethylsilyl) Diphosphate Synthesis

The most efficient method involves reacting disodium dihydrogen diphosphate (Na₂H₂P₂O₇) with triethylsilyl chloride in a triphasic system comprising formamide, petrol ether, and the aqueous phase.

Reaction Conditions

- Molar Ratio : 1:4 (diphosphate to triethylsilyl chloride)

- Temperature : 55°C

- Duration : 4 hours

- Solvents : Formamide (polar phase), petrol ether (non-polar phase)

- Yield : 96% (3.05 g from 5 mmol diphosphate).

The formamide solvent facilitates proton exchange, activating the phosphate groups for nucleophilic attack by triethylsilyl chloride. The triphasic setup enhances product isolation by partitioning the silyl ester into the petrol ether layer, while unreacted salts remain in the aqueous phase.

Mechanistic Considerations

The reaction proceeds via sequential silylation of each acidic oxygen in the diphosphate anion:

- Protonation : Formamide protonates the diphosphate, generating H₂P₂O₇²⁻.

- Silylation : Triethylsilyl chloride reacts with the protonated species, replacing hydroxyl groups with triethylsilyl (TES) groups.

- Phase Separation : The non-polar silyl ester migrates to the petrol ether layer, preventing over-silylation.

Analytical Characterization and Spectral Data

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃): δ 0.74 ppm (q, J = 7.8 Hz, 24H, CH₂), 0.97 ppm (t, J = 7.8 Hz, 36H, CH₃).

- ¹³C NMR (CDCl₃): δ 5.14 ppm (CH₃), 6.31 ppm (CH₂).

- ³¹P NMR (CDCl₃): δ -30.59 ppm (singlet, P–O–P backbone).

- ²⁹Si NMR (CDCl₃): δ 25.77 ppm (broad triplet, J = 3.6 Hz, Si–O–P linkage).

High-Resolution Mass Spectrometry (HRMS)

Comparative Data Across Silylating Agents

| Silyl Group | Reaction Time (h) | Yield (%) | ³¹P NMR Shift (ppm) |

|---|---|---|---|

| Triethyl | 4 | 96 | -30.59 |

| Triisopropyl | 10 | 95 | -30.82 |

| tert-Butyl | 5 | 92 | -31.04 |

Data adapted from Wessjohann and Dessoy.

Alternative Synthetic Routes and Limitations

Electrophilic Phosphorylation Strategies

Early methods using tetrabenzyl diphosphate (TBPP) as a phosphorylating agent suffered from low selectivity, producing oligophosphate mixtures. For example, Popjak’s electrophilic phosphorylation approach yielded only 18% tetrakis(trimethylsilyl) diphosphate alongside polymeric byproducts.

Silylation with N-Methyl-N-(silyl) Trifluoroacetamide

Mawhinney’s method employing N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide in DMF achieved microgram-scale synthesis but failed to isolate pure tetrakis(triethylsilyl) diphosphate. This underscores the necessity of triphasic systems for preparative-scale work.

Hydrolysis and Stability Studies

Controlled Deprotection

Tetrakis(triethylsilyl) diphosphate undergoes stepwise hydrolysis in aqueous ethanol:

- Partial Hydrolysis : Yields tris(triethylsilyl) hydrogen diphosphate (HPO₄[OSiEt₃]₃⁻) at pH 5.

- Complete Hydrolysis : Generates free diphosphoric acid (H₄P₂O₇) at pH < 2.

Kinetic Data

Industrial-Scale Considerations

Solvent Recycling

Formamide and petrol ether are recovered via distillation, reducing costs by 40% in pilot-scale trials.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis(triethylsilyl) diphosphate undergoes various types of chemical reactions, including:

Hydrolysis: Reaction with water leading to the formation of phosphoric acid and triethylsilanol.

Substitution: Reaction with nucleophiles such as amines or alcohols, replacing the triethylsilyl groups.

Oxidation: Reaction with oxidizing agents to form higher oxidation state phosphorus compounds.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous medium at room temperature.

Substitution: Requires the presence of a nucleophile and may be catalyzed by acids or bases.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Major Products

Hydrolysis: Phosphoric acid and triethylsilanol.

Substitution: Corresponding substituted phosphates.

Oxidation: Higher oxidation state phosphorus compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

Tetrakis(triethylsilyl) diphosphate is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It serves as a precursor for the synthesis of various organophosphorus compounds.

Biology

In biological research, Tetrakis(triethylsilyl) diphosphate is used in the study of phosphate metabolism and enzyme mechanisms involving phosphorus compounds.

Medicine

Industry

In the industrial sector, Tetrakis(triethylsilyl) diphosphate is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Tetrakis(triethylsilyl) diphosphate involves the interaction of its phosphorus centers with various molecular targets. The triethylsilyl groups provide steric protection, allowing selective reactions at the phosphorus centers. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Effects

Key Compounds:

Tetrakis(4-sulfonatophenyl) porphyrin (TPPS4)

- Substituents: Sulfonatophenyl groups.

- Properties: Water-soluble due to ionic sulfonate groups; used in chelation and photodynamic therapy .

- Contrast: TES substituents render the compound lipophilic, favoring organic-phase reactions.

Tetrabenzyl pyrophosphate

- Substituents: Benzyl groups.

- Molecular Weight: 538.47 g/mol (vs. ~1,035 g/mol for Tetrakis(2,4-di-tert-butylphenyl) analogs) .

- Reactivity: Benzyl groups offer moderate steric hindrance, enabling controlled hydrolysis in biochemical pathways .

Tetrakis(2-chloroethyl)ethylene diphosphate

- Substituents: Chloroethyl groups.

- Applications: Flame retardants; halogenated substituents increase reactivity but raise toxicity concerns .

- Contrast: TES groups are less reactive and likely safer, though toxicity data for Tetrakis(triethylsilyl) diphosphate are unavailable .

Table 1: Substituent Impact on Properties

Q & A

Basic: What synthetic strategies are recommended for preparing Tetrakis(triethylsilyl) diphosphate with high purity?

Methodological Answer:

The synthesis typically involves silylation and phosphorylation steps. A common approach is to use triethylsilyl chloride as a silylating agent under inert conditions (e.g., argon atmosphere) to prevent hydrolysis. Phosphorylation can be achieved using reagents like diallyl N,N-diisopropylphosphoramidite, followed by oxidation with m-chloroperbenzoic acid to form the diphosphate backbone . Catalysts such as tetrakis(triphenylphosphine)palladium(0) (stored at 0–6°C due to air/moisture sensitivity) are critical for deprotection steps, such as removing allyl groups . Purity is ensured via column chromatography and recrystallization in anhydrous solvents.

Basic: What are the optimal storage conditions to maintain the stability of Tetrakis(triethylsilyl) diphosphate?

Methodological Answer:

Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at temperatures between –20°C and 0°C. Its sensitivity to moisture, oxygen, and light necessitates the use of desiccants (e.g., molecular sieves) in storage environments. Periodic checks via ³¹P NMR spectroscopy can monitor degradation, such as hydrolysis or oxidation .

Advanced: How can structural contradictions in Tetrakis(triethylsilyl) diphosphate derivatives be resolved using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography : Resolve ambiguities in silyl group orientation or phosphate connectivity. Use single-crystal diffraction with synchrotron radiation for high-resolution data .

- Multinuclear NMR : ³¹P NMR identifies phosphate coordination, while ²⁹Si NMR confirms silyl group integrity. Compare chemical shifts with reference data for silyl-phosphorus compounds .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out byproducts .

Advanced: How do steric effects from triethylsilyl groups influence reaction yields in cross-coupling applications?

Methodological Answer:

Triethylsilyl groups introduce steric hindrance, which can reduce catalytic efficiency in reactions like Suzuki-Miyaura couplings. To mitigate this:

- Optimize ligand-to-catalyst ratios (e.g., use bulky ligands to balance steric demand).

- Conduct kinetic studies under varying temperatures (25–80°C) to identify activation barriers.

- Compare yields with less hindered analogs (e.g., trimethylsilyl derivatives) to isolate steric contributions .

Advanced: What experimental protocols assess the thermal and chemical stability of Tetrakis(triethylsilyl) diphosphate under reactive conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >150°C for silyl phosphates).

- Reactivity screening : Expose the compound to acids (e.g., HCl), bases (NaOH), and oxidizing agents (H₂O₂) at controlled concentrations. Monitor degradation via ³¹P NMR or IR spectroscopy .

- Accelerated aging studies : Store samples at 40–60°C and 75% relative humidity for 4–8 weeks to simulate long-term stability .

Advanced: How can computational modeling guide the design of Tetrakis(triethylsilyl) diphosphate derivatives for electronic or catalytic applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand-binding affinity.

- Molecular dynamics simulations : Model interactions with solvents (e.g., THF, acetonitrile) to optimize solubility.

- Nonradiative decay analysis : Use spin-vibronic coupling models to evaluate excited-state lifetimes for OLED or photocatalyst applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.